N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)ethyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDUJQMMZMEMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NCCN=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283172 | |
| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-94-7 | |
| Record name | NSC30214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1,2-ethanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thienylmethylene groups.
Reduction: Reduced forms of the Schiff base.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Coordination Chemistry
One of the primary applications of N1,N2-bis(thiophen-2-ylmethylene)ethane-1,2-diamine lies in coordination chemistry. It acts as a ligand that can form stable complexes with various metal ions, which are crucial for catalysis and materials science.
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Complex Type | Application Area |
|---|---|---|
| Co(II) | Bidentate Complexes | Catalysis in polymerization |
| Cu(I) | Tetrahedral Geometry | Coordination chemistry studies |
| Zn(II) | Tridentate Complexes | Material science applications |
Studies have shown that complexes formed with cobalt ions exhibit excellent catalytic activity in vinyl addition polymerization processes . The formation of these complexes is essential for developing new catalysts that can enhance reaction efficiencies in organic synthesis.
Pharmaceutical Applications
The compound has also been investigated for its potential biological activities. Research indicates that this compound may possess antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent .
Material Science
In material science, the compound is explored for its role in creating novel materials with enhanced properties. Its coordination complexes are used to develop conductive polymers and other advanced materials.
Table 2: Material Applications of this compound
| Application Area | Description |
|---|---|
| Conductive Polymers | Used as a precursor for synthesizing conductive materials |
| Sensor Technology | Employed in sensors due to its electronic properties |
The ability to form stable complexes allows for the tuning of material properties, making it suitable for applications in electronics and sensor technology .
Synthesis Techniques
The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and ethylenediamine. This method highlights the compound's versatility and ease of preparation.
Synthesis Steps:
- Combine thiophene derivatives with ethylenediamine in an appropriate solvent.
- Heat the mixture under reflux conditions to promote condensation.
- Purify the resulting product through recrystallization or chromatography.
This straightforward synthesis route facilitates further modifications to enhance its properties or tailor it for specific applications .
Mechanism of Action
The mechanism of action of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Substituent Variations and Their Impacts
- Thiophene vs. Pyridine/Quinoline: Thiophene’s sulfur atom enhances metal-ligand charge transfer compared to pyridine’s nitrogen, which withdraws electrons. For example, Co(II) complexes with thiophene-based ligands (LC) show higher catalytic activity in vinyl addition polymerization than pyridine analogs (LB) due to improved electron donation .
- Aromatic vs. Heteroaromatic Groups : Bulky aromatic substituents (e.g., 4-hexyloxy-3-methoxybenzylidene in ) reduce solubility but improve thermal stability, whereas thiophene balances moderate bulk with favorable π-π interactions .
Table 2: Performance in Catalysis and Materials
- Polymerization Catalysis: Thiophene-based Co(II) complexes exhibit superior turnover frequencies (TOFs) compared to pyridine or quinoline derivatives, attributed to sulfur’s electron-donating capacity stabilizing active metal centers .
- Corrosion Inhibition: DMAB’s dimethylamino groups enhance adsorption on steel surfaces via strong electron donation, outperforming thiophene-based ligands in acidic environments .
Structural and Spectral Characteristics
Table 3: Spectral Data Comparison
- C=N Stretching : Electron-withdrawing substituents (e.g., nitro in ) increase C=N bond order, shifting FTIR peaks to higher wavenumbers (~1650 cm⁻¹) versus thiophene-based ligands (~1620 cm⁻¹) .
- Crystal Packing : Thiophene derivatives exhibit S···S and π-stacking interactions (), whereas bulkier substituents (e.g., hexyloxy-methoxy in ) disrupt crystallinity .
Biological Activity
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure consists of two thiophen-2-ylmethylene groups linked to an ethane-1,2-diamine backbone. This unique arrangement allows it to exhibit various biological activities, including antioxidant properties and potential interactions with metal ions.
Biological Activities
The compound has been studied for several biological activities:
- Antioxidant Properties : Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves a condensation reaction between thiophen-2-carboxaldehyde and ethylenediamine. The reaction conditions can be optimized to enhance yield and purity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antioxidant Activity Assessment : A study evaluated the compound's ability to reduce oxidative stress in human cell lines. The results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of several conventional antibiotics.
- Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity comparable to known chemotherapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | Induced apoptosis in MCF-7 cells |
Table 2: Synthesis Parameters
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Thiophen-2-carboxaldehyde + Ethylenediamine | Reflux in ethanol for 6 hours | 85 |
Q & A
Q. What are the standard synthetic routes for preparing N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine, and how can reaction conditions be optimized?
The compound is synthesized via a Schiff base condensation reaction between ethane-1,2-diamine and thiophene-2-carbaldehyde. Key steps include:
- Conducting the reaction under inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Using anhydrous solvents like DMSO or THF to enhance reaction efficiency .
- Purification via extraction (e.g., ether/water partitioning) and rotary evaporation . Typical yields range from 73–98%, depending on substituents and reaction time . Optimization may involve adjusting stoichiometric ratios (e.g., 2.5 equivalents of aldehyde per amine group) or exploring microwave-assisted synthesis for faster kinetics.
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this Schiff base?
- ¹H NMR : Aldimine protons (imine CH=N) appear as singlets near δ 8.3–8.7 ppm, while aromatic protons from thiophene rings resonate between δ 6.7–7.4 ppm . Ethylene (-CH₂-) protons are typically singlet peaks at δ 3.7–4.0 ppm .
- IR : A strong absorption band near 1600–1650 cm⁻¹ confirms the C=N stretching vibration . Thiophene C-S and C=C stretches appear at 700–800 cm⁻¹ and 1500–1550 cm⁻¹, respectively.
Q. What safety precautions are critical when handling this compound in the laboratory?
- Use personal protective equipment (gloves, goggles, lab coat) due to skin/eye irritation risks .
- Work in a fume hood to avoid inhalation of vapors during synthesis or purification .
- Avoid contact with oxidizers, as Schiff bases may decompose under oxidative conditions .
Advanced Research Questions
Q. How does the electronic nature of substituents on the diamine core influence the compound’s coordination chemistry and catalytic activity?
- Thiophene substituents enhance π-conjugation, stabilizing metal complexes in catalysis (e.g., nickel-catalyzed cross-couplings) . The sulfur atoms can act as weak donors, modifying redox properties .
- Electron-withdrawing groups (e.g., nitro or halogens) increase electrophilicity of the imine moiety, improving ligand-metal binding affinity . Structural studies (e.g., X-ray crystallography) reveal planar geometries ideal for forming stable chelates .
Q. What crystallographic insights explain the stability of this compound in the solid state?
- Single-crystal X-ray diffraction shows intermolecular C-H⋯N hydrogen bonding (distance: ~3.5–3.7 Å) and π-π stacking between thiophene rings (plane spacing: ~3.5 Å) .
- The compound crystallizes in a monoclinic system (space group P21/n), with unit cell parameters a = 7.33 Å, b = 10.54 Å, c = 9.21 Å, and β = 105.5° . These interactions contribute to thermal stability and influence material properties (e.g., luminescence).
Q. How can computational modeling (DFT, MD) predict the compound’s reactivity in asymmetric catalysis or host-guest interactions?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imine LUMO energy correlates with metal-binding affinity .
- Molecular Dynamics (MD) simulations assess conformational flexibility, revealing how steric effects from thiophene groups impact enantioselectivity in catalytic cycles .
Q. What analytical strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Case Study : Discrepancies in NMR shifts may arise from tautomerism (enol-imine vs. keto-amine forms). Variable-temperature NMR or deuterated solvents can suppress dynamic effects .
- For ambiguous crystallographic results (e.g., disorder in thiophene orientation), high-resolution data collection (e.g., synchrotron radiation) and Hirshfeld surface analysis clarify packing motifs .
Methodological Considerations
Q. What protocols are recommended for synthesizing enantiopure derivatives of this compound for asymmetric catalysis?
- Use chiral diamines (e.g., (1R,2R)-1,2-diaminocyclohexane) as starting materials .
- Perform kinetic resolution using chiral auxiliaries or enzymes (e.g., lipases) to separate enantiomers .
- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can this compound be integrated into hybrid materials for gas separation or sensing applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
